N-(3-fluorophenyl)-N'-octylethanediamide
Description
N-(3-fluorophenyl)-N'-octylethanediamide is a diamide compound featuring a 3-fluorophenyl group and an octyl chain linked via an ethanediamide backbone. The fluorine atom at the meta position of the phenyl ring likely enhances electronic properties and metabolic stability, while the octyl chain may influence lipophilicity and membrane permeability .
Properties
Molecular Formula |
C16H23FN2O2 |
|---|---|
Molecular Weight |
294.36 g/mol |
IUPAC Name |
N'-(3-fluorophenyl)-N-octyloxamide |
InChI |
InChI=1S/C16H23FN2O2/c1-2-3-4-5-6-7-11-18-15(20)16(21)19-14-10-8-9-13(17)12-14/h8-10,12H,2-7,11H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
BYYKIONZDALSDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C(=O)NC1=CC(=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-FLUOROPHENYL)-N-OCTYLETHANEDIAMIDE typically involves the reaction of 3-fluoroaniline with octylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: N’-(3-FLUOROPHENYL)-N-OCTYLETHANEDIAMIDE can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(3-FLUOROPHENYL)-N-OCTYLETHANEDIAMIDE has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as hydrophobic coatings and polymer additives.
Mechanism of Action
The mechanism of action of N’-(3-FLUOROPHENYL)-N-OCTYLETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The compound may modulate signaling pathways by inhibiting or activating key proteins involved in cellular processes.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
3-Fluorophenyl vs. 2-/4-Substituted Phenyl Groups :
Evidence indicates that substituent position significantly impacts bioactivity. For example, alkoxy-substituted phenylcarbamic acids with substituents in the 3- or 4-position exhibit higher inhibitory activity on photosynthesis compared to 2-substituted analogs . This aligns with the 3-fluorophenyl group in the target compound, which may optimize steric and electronic interactions in biological systems.- Fluorine vs. Other Halogens: Fluorine’s electronegativity and small atomic radius enhance binding affinity and metabolic resistance.
Alkyl Chain Length and Lipophilicity
- Octyl Chain vs. Shorter/Longer Chains: Piperidinoethylesters with alkoxy chains of 6–8 carbons show maximal inhibitory activity in photosynthetic systems . The octyl chain in N-(3-fluorophenyl)-N'-octylethanediamide aligns with this optimal range, suggesting enhanced membrane penetration and target binding compared to analogs with shorter (e.g., methoxy) or longer (e.g., decyloxy) chains.
Functional Group Variations
- Diamide vs. Carbamate/Ester Backbones: While the target compound uses an ethanediamide linkage, other analogs like (E)-N-(2-(3-fluorostyryl)phenyl)acetamide () employ acetamide groups.
Data Tables
Table 1: Substituent Effects on Bioactivity
Table 2: Alkyl Chain Length vs. Activity
| Compound Class | Optimal Chain Length | Activity Trend | Reference |
|---|---|---|---|
| Piperidinoethylesters (Alkoxyphenylcarbamic acids) | 6–8 carbons | Quasi-parabolic peak | |
| This compound | 8 carbons (octyl) | Predicted optimal | - |
Research Findings and Limitations
- Fluorophenyl Analogs : Fluorinated compounds like NFOT () and (E)-N-(2-(3-fluorostyryl)phenyl)acetamide () highlight the role of fluorine in enhancing pharmacokinetic properties. However, direct comparative data on the target compound remain speculative.
- Synthetic Challenges : The octyl chain may complicate synthesis, as seen in , where palladium-catalyzed reactions achieved only 20% yield for a fluorostyryl acetamide.
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